molecular formula C26H27ClN2O4 B12020572 N'-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-4-propoxybenzohydrazide CAS No. 767310-58-7

N'-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-4-propoxybenzohydrazide

Cat. No.: B12020572
CAS No.: 767310-58-7
M. Wt: 467.0 g/mol
InChI Key: QWFMTDGKKFEZOG-OGLMXYFKSA-N
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Description

N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-4-propoxybenzohydrazide is a synthetic organic compound characterized by its complex molecular structure. This compound is part of the hydrazide family, known for their diverse applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-4-propoxybenzohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 4-propoxybenzohydrazide and 4-((4-chlorobenzyl)oxy)-3-ethoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-4-propoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-4-propoxybenzohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It may be used in the production of specialty chemicals or as a precursor in material science applications.

Mechanism of Action

The mechanism by which N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-4-propoxybenzohydrazide exerts its effects typically involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)nonanohydrazide
  • N’-Benzylidene-4-((4-chlorobenzyl)oxy)benzohydrazide

Uniqueness

N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-4-propoxybenzohydrazide is unique due to its specific functional groups and molecular structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

767310-58-7

Molecular Formula

C26H27ClN2O4

Molecular Weight

467.0 g/mol

IUPAC Name

N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-4-propoxybenzamide

InChI

InChI=1S/C26H27ClN2O4/c1-3-15-32-23-12-8-21(9-13-23)26(30)29-28-17-20-7-14-24(25(16-20)31-4-2)33-18-19-5-10-22(27)11-6-19/h5-14,16-17H,3-4,15,18H2,1-2H3,(H,29,30)/b28-17+

InChI Key

QWFMTDGKKFEZOG-OGLMXYFKSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC

Origin of Product

United States

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